Gliclazide-d4 is a deuterated form of gliclazide, a second-generation sulfonylurea drug commonly used in the treatment of type 2 diabetes mellitus. While gliclazide exerts its therapeutic effect by stimulating insulin secretion from pancreatic β-cells, gliclazide-d4 is primarily employed as an internal standard (IS) in analytical chemistry, particularly in the field of pharmacokinetic studies. [] Its use as an IS stems from its similar chemical behavior to gliclazide, while its distinct mass difference allows for easy differentiation during mass spectrometry analysis. []
Gliclazide-d4 is a deuterated form of gliclazide, an oral hypoglycemic agent used primarily in the management of type 2 diabetes mellitus. It is classified as a sulfonylurea and functions by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. The compound is identified by the CAS number 1185039-30-8 and has gained attention for its applications in pharmacokinetic studies and method validation due to its isotopic labeling.
Gliclazide-d4 is derived from gliclazide, which is synthesized through various chemical pathways involving the modification of existing compounds. Its classification as a sulfonylurea places it within a group of medications that enhance insulin release and improve glycemic control in diabetic patients. The presence of deuterium in gliclazide-d4 allows for improved tracking in metabolic studies, making it valuable for research purposes.
The synthesis of gliclazide-d4 involves several steps similar to those used for the parent compound, with specific modifications to incorporate deuterium. The general synthetic pathway includes:
Gliclazide-d4 has the molecular formula C₁₅H₁₇D₄N₃O₃S, with a molecular weight of approximately 327.44 g/mol. The structure consists of:
The incorporation of deuterium atoms modifies the physical properties slightly compared to non-deuterated gliclazide, affecting its solubility and stability.
Gliclazide-d4 can participate in various chemical reactions typical for sulfonylureas:
Gliclazide-d4 acts primarily by binding to the sulfonylurea receptor on pancreatic beta cells, leading to:
The pharmacological effects are similar to those observed with non-deuterated gliclazide but can be tracked more effectively due to the isotopic labeling.
Relevant data includes:
Gliclazide-d4 serves several important roles in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2